2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
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Overview
Description
2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a pyrazolyl group, and a phenol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with formaldehyde and 1-methylpyrazole in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols and pyrazoles.
Scientific Research Applications
2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(methylamino)methyl]phenol
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C13H18ClN3O2 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-16-9-11(8-15-16)7-14-6-10-3-4-12(17)13(5-10)18-2;/h3-5,8-9,14,17H,6-7H2,1-2H3;1H |
InChI Key |
BNKZCDFFMFKRII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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